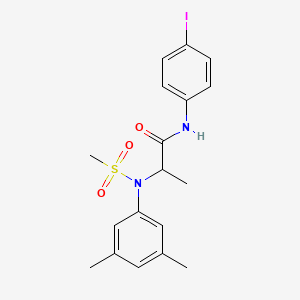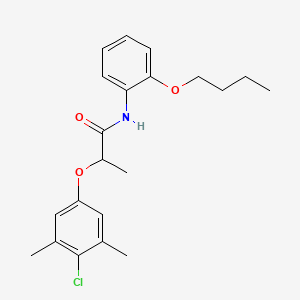
N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide
Vue d'ensemble
Description
N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as DMAPMA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. DMAPMA is a type of alaninamide that has a unique chemical structure, making it a promising candidate for use in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide is based on its ability to undergo a chemical reaction with enzymes, resulting in a change in fluorescence intensity. This reaction occurs when the amide bond in N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide is cleaved by the enzyme, resulting in the release of the fluorescent moiety. The change in fluorescence intensity can be monitored using various spectroscopic techniques, providing valuable information about enzyme activity.
Biochemical and Physiological Effects:
N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. For example, in studies of protease activity, N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to inhibit the activity of certain enzymes, leading to a decrease in protein degradation. In other studies, N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been used to monitor the activity of esterases in living cells, providing insight into the role of these enzymes in cellular metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has several advantages as a tool for scientific research. It is highly sensitive and specific, allowing for the detection of low levels of enzyme activity. It is also relatively easy to use, requiring only a small amount of N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide and standard laboratory equipment. However, there are also limitations to its use, including the need for specialized equipment to monitor fluorescence and the potential for interference from other molecules in the sample.
Orientations Futures
There are many potential future directions for the use of N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide in scientific research. One area of interest is the development of new fluorescent probes based on the structure of N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide, which could be used to study a wider range of enzymes and cellular processes. Another potential application is the use of N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide in drug discovery, where it could be used to identify new drug targets and monitor the efficacy of potential drug candidates. Overall, the unique properties of N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide make it a valuable tool for scientific research and a promising candidate for future applications.
Applications De Recherche Scientifique
N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for monitoring enzymatic activity. N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide can be used to detect the activity of various enzymes, including proteases and esterases, in real-time. This makes it a valuable tool for studying enzyme kinetics and identifying potential drug targets.
Propriétés
IUPAC Name |
2-(3,5-dimethyl-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-8-5-9(2)7-11(6-8)14(18(4,16)17)10(3)12(13)15/h5-7,10H,1-4H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUGUKHZVKHEGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C(C)C(=O)N)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methyl-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4177451.png)
![6-iodo-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4177459.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B4177467.png)
![3-[(4-fluorophenyl)amino]-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1-propanone](/img/structure/B4177468.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4177487.png)
![N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4177497.png)

![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(1-phenylethyl)acetamide](/img/structure/B4177506.png)
![tert-butyl 2-amino-6-bromo-6',6'-dimethyl-2',4'-dioxo-1',2',4',5',6',7'-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4177522.png)

![12-(3-methyl-2-thienyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4177534.png)
![N-2-biphenylyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4177538.png)